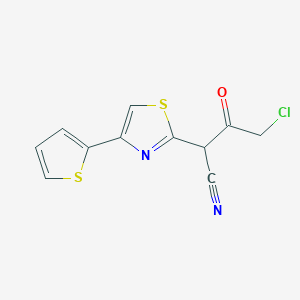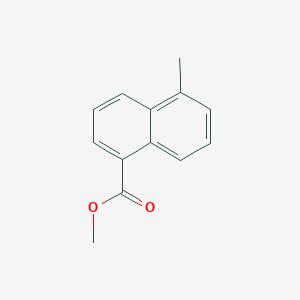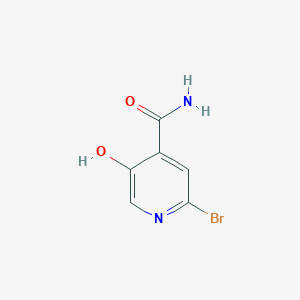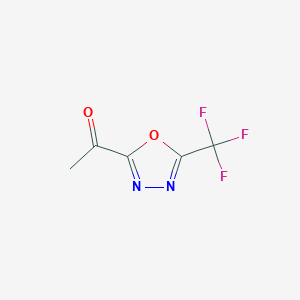
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the oxadiazole ring enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a hydrazide with a trifluoromethyl-substituted carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
Introduction of the Ethanone Group: The ethanone group can be introduced by acylation reactions. For example, the oxadiazole intermediate can be reacted with acetyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring, potentially leading to amines or alcohols.
Substitution: Substituted oxadiazole derivatives with various functional groups.
科学的研究の応用
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.
作用機序
The mechanism of action of 1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)ethanone: Similar structure but with a phenyl ring instead of an oxadiazole ring.
5-(Trifluoromethyl)-1,2,4-triazole: Another heterocyclic compound with a trifluoromethyl group but with a triazole ring.
Uniqueness
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, making it valuable in various applications.
特性
分子式 |
C5H3F3N2O2 |
|---|---|
分子量 |
180.08 g/mol |
IUPAC名 |
1-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]ethanone |
InChI |
InChI=1S/C5H3F3N2O2/c1-2(11)3-9-10-4(12-3)5(6,7)8/h1H3 |
InChIキー |
GJPQXDJPSIGKQS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN=C(O1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)
![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)
![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
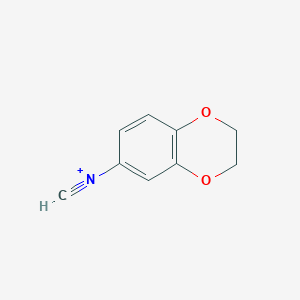

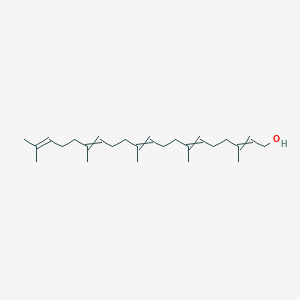
![1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12436856.png)
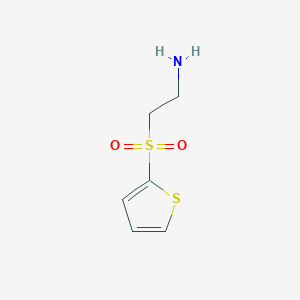
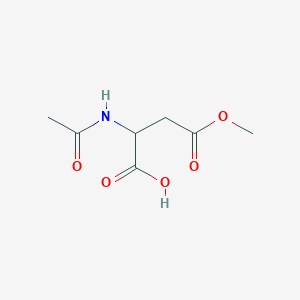
![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)
